One of the major areas of research for AlAs is in optoelectronic devices. Due to its wide band gap (2.16 eV) [1], AlAs plays a crucial role in the development of:
[1] Cabrera Arista, C., Trujillo, S. A., & Pomachagua, G. E. (2023). Electronic Structure and Forbidden Energy in AlAs Crystalline Alloy. Modern Sciences Journal, 12(2). [2] L. Esaki, "New Phenomena in Esaki Diodes," Reviews of Modern Physics, vol. 46, no. 3, pp. 499-540, 1974. [3] Kurt J. Ebel (2013). "Semiconductor Devices: Physics and Technology". Wiley. p. 282. ISBN 978-3-527-40832-2.
The unique physical properties of AlAs, such as its high thermal conductivity and excellent mechanical strength, make it a subject of research in material science. Here are some specific areas of exploration:
[4] H. M. Benlazlègue, M. Nemşah, S. Boultadjine, and B. Benyoucef, "Structural and electrical properties of GaN epilayers grown on Si (111) and AlAs (111) substrates by molecular beam epitaxy", Journal of Crystal Growth, vol. 401, no. 1, pp. 532–537, 2014. [5] Investigation of Aluminum Arsenide Honeycomb Monolayer via Density Functional Theory [PDF], ResearchGate,
The fundamental properties of AlAs are also being studied to gain a deeper understanding of semiconductor physics. Some areas of research include:
Aluminum arsenide is a binary compound with the chemical formula AlAs. It is classified as a III-V semiconductor material, characterized by its orange crystalline appearance and significant electronic properties. The compound has a zinc blende crystal structure and a band gap of approximately 2.12 electron volts, which makes it suitable for various optoelectronic applications, including light-emitting diodes and laser diodes .
Aluminum arsenide exhibits a thermal expansion coefficient of 5 μm/(°C*m) and a melting point of around 1740 °C. Its density is approximately 3.72 g/cm³, and it is insoluble in water but reacts with acids to produce arsine gas, a highly toxic compound . The stability of aluminum arsenide is contingent upon avoiding moisture and acidic environments, as these conditions can lead to hazardous decomposition .
AlAs poses several safety hazards:
Aluminum arsenide primarily undergoes reactions with acids, leading to the formation of arsine gas:
In this reaction, aluminum chloride and arsine are produced, highlighting the compound's reactivity under acidic conditions. Additionally, aluminum arsenide can decompose when exposed to moisture, releasing toxic arsenic fumes .
Aluminum arsenide can be synthesized through several methods:
Aluminum arsenide is utilized in various applications due to its semiconductor properties:
Aluminum arsenide shares similarities with other III-V semiconductors. Here are some comparable compounds:
Compound | Band Gap (eV) | Crystal Structure | Unique Features |
---|---|---|---|
Gallium Arsenide | 1.42 | Zinc Blende | Widely used in optoelectronics; lower toxicity |
Aluminum Gallium Arsenide | 1.43 - 2.26 | Zinc Blende | Tunable band gap; used in lasers |
Aluminum Indium Arsenide | 1.42 - 2.0 | Zinc Blende | High electron mobility; used in high-frequency applications |
Aluminum Antimonide | 1.56 | Zinc Blende | Potential for infrared applications |
Boron Arsenide | ~2.0 | Zinc Blende | Unique electronic properties |
Aluminum arsenide stands out due to its specific band gap and compatibility with gallium arsenide for creating superlattices, which enhances its performance in high-speed electronic devices .
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